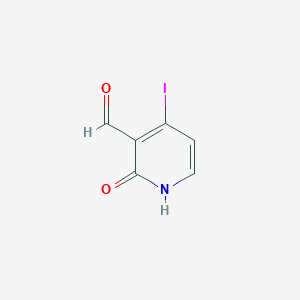

2-Hydroxy-4-iodonicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJYKVLQESELLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 2 Hydroxy 4 Iodonicotinaldehyde

Precursor Synthesis Strategies for Functionalized Nicotinaldehyde Scaffolds

The synthesis of functionalized nicotinaldehydes, such as the target compound, relies on the controlled manipulation of the pyridine (B92270) ring. nih.gov This involves a series of reactions to introduce the required substituents in the correct positions.

The introduction of a halogen, specifically iodine, at the C4-position of the pyridine ring is a critical step. Direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic aromatic substitution. nih.govchemrxiv.org Consequently, reactions often necessitate harsh conditions and can result in a mixture of products. nih.govyoutube.com

To overcome these limitations, chemists have devised several strategies. One common approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the C4-position. nih.gov Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govchemrxiv.orgresearchgate.net This method has proven effective for a broad range of unactivated pyridines. nih.govchemrxiv.org Additionally, ring-opening and closing sequences involving Zincke imine intermediates allow for highly regioselective halogenation at the 3-position under mild conditions. nih.gov

| Reagent/Method | Position of Halogenation | Reference |

| Pyridine N-oxide | C4 | nih.gov |

| Designed Phosphine Reagents | C4 | nih.govchemrxiv.orgresearchgate.net |

| Zincke Imine Intermediates | C3 | nih.gov |

The formyl group (-CHO) is a key functional group of nicotinaldehyde. nih.govkhanacademy.org Its introduction onto the pyridine nucleus can be achieved through various methods. One common strategy is the oxidation of a corresponding methyl group or primary alcohol at the desired position. Another approach involves the reduction of a nitrile (cyanopyridine) to the aldehyde. For instance, the catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of Raney-nickel can yield nicotinaldehyde. google.com The conversion of a carboxylic acid or its derivative, such as an amide, to an aldehyde is also a viable route. google.com For example, nicotinic acid morpholinamides can be reduced to the corresponding nicotinaldehydes. google.com

Introducing a hydroxyl group at a specific position on the pyridine ring requires precise control. Enzymatic hydroxylation has emerged as a powerful tool for achieving high regioselectivity. For instance, certain bacterial strains can regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov Photochemical methods, such as the valence isomerization of pyridine N-oxides, have also been developed for the selective hydroxylation of pyridines, particularly at the C3 position. acs.org

| Method | Position of Hydroxylation | Reference |

| Enzymatic Hydroxylation | C2 | nih.gov |

| Photochemical Valence Isomerization | C3 | acs.org |

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like functionalized nicotinaldehydes in a single step from three or more reactants. tcichemicals.comrug.nlorganic-chemistry.org The Hantzsch pyridine synthesis, a classic example of an MCR, condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.comnih.govslideshare.net This approach allows for the direct incorporation of various substituents onto the pyridine ring. nih.gov The inherent efficiency and atom economy of MCRs make them an attractive strategy in modern organic synthesis. tcichemicals.comcaltech.edu

Advanced Synthetic Transformations Involving 2-Hydroxy-4-iodonicotinaldehyde

Once synthesized, this compound serves as a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of heterocyclic compounds.

The three functional groups on the this compound ring—hydroxyl, iodo, and aldehyde—can be selectively transformed, a process known as functional group interconversion (FGI). ub.edufiveable.mesolubilityofthings.comvanderbilt.eduyoutube.com The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in various condensation reactions to form imines, oximes, or extend the carbon chain. The hydroxyl group can be alkylated or acylated. The iodine atom, a good leaving group, is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These transformations allow for the introduction of a wide array of substituents at the C4-position, significantly expanding the molecular diversity accessible from this key intermediate.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Iodo Position (e.g., Suzuki-Miyaura, Sonogashira)

The iodine atom on the pyridine ring is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, which is greater than that of corresponding bromine or chlorine analogues, makes these transformations particularly efficient. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl structures or introducing alkyl or vinyl groups. libretexts.org In a typical Suzuki reaction, this compound would be reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov A common catalytic system involves a palladium(0) source, like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent mixture like dioxane/water. nih.gov The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to yield the 4-substituted-2-hydroxynicotinaldehyde. youtube.com

Sonogashira Coupling: To introduce an alkyne moiety at the C-4 position, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. These reactions are often carried out under mild conditions and demonstrate tolerance to various functional groups, including the aldehyde and hydroxyl groups present on the substrate. nih.gov

A summary of representative palladium-catalyzed coupling partners for the C-4 iodo position is presented below.

| Reaction Type | Coupling Partner | Catalyst System | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C(sp²)–C(sp²) (Biaryl) |

| Suzuki-Miyaura | Vinylboronic Ester | Pd(0) complex, Base | C(sp²)–C(sp²) (Styrenyl) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | C(sp²)–C(sp) (Alkynyl) |

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group

The aldehyde functionality of this compound is an electrophilic center susceptible to attack by a wide range of nucleophiles. taylorfrancis.com These reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation to yield an alcohol. libretexts.orgyoutube.com

Common nucleophilic addition reactions include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents, R-MgX) results in the formation of secondary alcohols. For example, reacting the aldehyde with methylmagnesium bromide would yield 4-iodo-2-hydroxy-3-(1-hydroxyethyl)pyridine. youtube.com

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols. taylorfrancis.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like KCN or HCN) to the aldehyde group results in the formation of a cyanohydrin, which is a versatile intermediate for synthesizing alpha-hydroxy acids and other derivatives. youtube.com

The stereochemistry of these additions is noteworthy. Since the carbonyl carbon is trigonal planar, nucleophilic attack can occur from either face. If the introduced 'R' group is different from the nicotinoyl moiety, a new chiral center is created, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.org

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be readily oxidized or reduced to access different oxidation states, further expanding the synthetic utility of the molecule.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. youtube.com A common laboratory method involves refluxing the aldehyde with an oxidizing agent such as potassium dichromate(VI) in acidic solution. The color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the reaction. youtube.com This transformation would convert this compound into 2-Hydroxy-4-iodonicotinic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). leah4sci.com NaBH₄ is a milder reagent that works well in aqueous or alcoholic solutions, while LiAlH₄ is a more powerful reducing agent. youtube.comleah4sci.com This reaction yields (2-hydroxy-4-iodopyridin-3-yl)methanol.

| Transformation | Reagent | Product Functional Group |

| Oxidation | Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Cyclization Reactions Utilizing the Nicotinoyl Moiety

The ortho-hydroxy aldehyde arrangement on the pyridine ring is a classic precursor for various cyclization and condensation reactions to form fused heterocyclic systems. One of the most common reactions is the Claisen-Schmidt condensation. nih.gov

In this reaction, the this compound would react with a ketone containing an α-hydrogen in the presence of a base (like KOH). This base-catalyzed aldol (B89426) condensation would be followed by dehydration to form a chalcone-like intermediate (an α,β-unsaturated carbonyl compound). Analogous reactions starting from 2-hydroxy-acetophenones are used to synthesize chalcones, which are then cyclized to form flavonols. nih.govmdpi.com This suggests that derivatives of this compound could serve as precursors for aza-flavonoid structures.

Stereoselective Synthesis and Chiral Induction in Derivatization

Creating single enantiomers of derivatives is crucial for many applications. This can be achieved through asymmetric catalysis or by using chiral auxiliaries.

Asymmetric Catalysis in Aldehyde Transformations

Asymmetric catalysis involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For the aldehyde group in this compound, several asymmetric transformations are possible.

For instance, asymmetric aldol reactions can be performed using chiral organocatalysts, such as proline derivatives. researchgate.net These catalysts can facilitate the enantioselective reaction of the aldehyde with a ketone, leading to the formation of chiral β-hydroxy carbonyl compounds with high enantiomeric excess. researchgate.net Similarly, asymmetric allylation or alkylation reactions of the aldehyde can be achieved using chiral metal-ligand complexes to produce chiral secondary alcohols.

Chiral Auxiliary and Ligand-Mediated Approaches for Nicotinaldehyde Derivatives

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs a subsequent diastereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product. nih.gov

For example, the aldehyde could be first converted into a chiral imine or oxazolidine. Subsequent reactions, such as additions of organometallic reagents, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, hydrolysis of the auxiliary would release the chiral product, such as a specific enantiomer of a secondary alcohol. The use of chiral N-alkoxy-N-amino amides derived from hydroxylamines has proven effective for diastereoselective alkylation, providing access to chiral aldehydes and ketones after cleavage. nih.gov This approach offers a robust method for synthesizing enantiomerically pure derivatives starting from the nicotinaldehyde scaffold.

Reactivity and Mechanistic Investigations of 2 Hydroxy 4 Iodonicotinaldehyde

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 2-Hydroxy-4-iodonicotinaldehyde are diverse, with each functional group providing a handle for specific chemical modifications. The pyridine (B92270) core itself, along with the substituents, defines the molecule's susceptibility to various reagents and reaction types.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring's reactivity towards substitution is a balance between the activating effect of the hydroxyl group and the deactivating effects of the ring nitrogen, iodo, and aldehyde groups.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. uoanbar.edu.iqquimicaorganica.org Electrophilic substitution on an unsubstituted pyridine, if forced, occurs at the 3-position. quimicaorganica.orgyoutube.com In this compound, the scenario is more complex. The -OH group at C2 is a powerful activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. quora.comquora.com Conversely, the -I and -CHO groups are deactivating. masterorganicchemistry.com Given that the C3 position is already substituted, electrophilic attack is predicted to occur preferentially at the C5 position, the site activated by the hydroxyl group. The ring nitrogen's tendency to be protonated in acidic media further deactivates the ring, often requiring forcing conditions for substitution to occur. uoanbar.edu.iqyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.comquimicaorganica.orgquora.comyoutube.com This is because the anionic intermediate (a Meisenheimer-like complex) is stabilized through resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com In this compound, the iodine atom at the C4 position is an excellent leaving group and is situated at one of the most activated positions for nucleophilic attack. Therefore, the molecule is expected to readily undergo SNAr reactions at C4 with a variety of nucleophiles (e.g., alkoxides, amines, thiols) to displace the iodide.

| Position | Reaction Type | Predicted Reactivity | Controlling Factors |

|---|---|---|---|

| C4 | Nucleophilic Substitution | High | Activation by ring nitrogen; Good leaving group (-I). stackexchange.comquimicaorganica.org |

| C5 | Electrophilic Substitution | Moderate | Activation by -OH group (para-directing). quora.com |

| C6 | Nucleophilic Substitution | Low | Activated position, but no leaving group present. |

Carbonyl Reactivity in Aldehyde-Based Transformations

The aldehyde group at the C3 position is a primary site for a wide array of chemical transformations characteristic of carbonyl compounds. Its reactivity is significantly influenced by the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen and the iodo-substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than typical aromatic aldehydes.

Common transformations include:

Nucleophilic Addition: Reaction with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols.

Condensation Reactions: Formation of Schiff bases (imines) with primary amines, and enamines with secondary amines. It can also participate in Knoevenagel condensations with active methylene (B1212753) compounds. mdpi.com

Wittig Reaction: Conversion of the aldehyde to an alkene using phosphorus ylides.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol using standard reagents.

The adjacent hydroxyl group can play a role in these reactions, potentially through intramolecular hydrogen bonding, which may influence the conformation and reactivity of the aldehyde.

Iodine-Mediated Reactivity and Activation in Pyridine Systems

The carbon-iodine bond at the C4 position is a key synthetic handle, enabling a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of iodo-pyridines in such couplings is well-established. clockss.orgnih.gov

Expected cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Reaction with terminal alkynes to form an alkynylpyridine.

Buchwald-Hartwig Amination: Reaction with amines to form 4-aminopyridine (B3432731) derivatives.

The general mechanism for these reactions involves oxidative addition of the C-I bond to a low-valent palladium catalyst, followed by transmetalation and reductive elimination to yield the product and regenerate the catalyst. acs.org

Hydroxyl Group Participation and Influence on Reaction Mechanisms

Acidity: The hydroxyl group is phenolic in nature and thus acidic. It can be deprotonated by a base to form a pyridinoxide anion. This deprotonation significantly enhances the electron-donating capacity of the group, further activating the ring towards electrophilic attack.

Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl proton and the oxygen of the adjacent aldehyde group. This interaction can restrict the conformational freedom of the aldehyde, potentially influencing the stereochemical outcome of reactions at the carbonyl center.

Chelation: The 2-hydroxy-3-formyl motif can act as a bidentate ligand, chelating to metal ions. This can be exploited in catalysis to direct a reaction to a specific site or to stabilize a transition state.

Tautomerism: As detailed in the next section, the hydroxyl group is central to the tautomeric equilibrium that defines the fundamental character of the molecule.

Tautomeric Equilibria and their Impact on Intramolecular and Intermolecular Reactivity

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its corresponding 2-pyridone form: 4-iodo-3-formyl-1,2-dihydropyridin-2-one . This phenomenon is a well-documented feature of 2-hydroxypyridines. mdpi.comchemtube3d.comnih.govyoutube.com

The position of this equilibrium is highly sensitive to the environment. In non-polar solvents, the 2-hydroxypyridine (B17775) tautomer may be favored, whereas in polar solvents and in the solid state, the 2-pyridone form typically predominates due to favorable intermolecular hydrogen bonding and greater polarity. wikipedia.orgwuxibiology.com

The two tautomers exhibit distinct chemical reactivity:

2-Hydroxypyridine form: Behaves as an aromatic, substituted phenol. Reactions occur as described above, with electrophilic attack on the ring and reactions at the aldehyde and iodo functionalities.

2-Pyridone form: This tautomer behaves as a vinylogous amide. It has a non-aromatic (diene) character, although a charge-separated resonance contributor can impart some aromaticity. youtube.com Its reactivity differs significantly: it can undergo N-alkylation or O-alkylation, and its conjugated system can participate in cycloaddition reactions.

The presence of electron-withdrawing iodo- and formyl groups is expected to influence the tautomeric constant (KT), though the precise effect requires specific experimental or computational study. semanticscholar.org

| Property | 2-Hydroxypyridine Tautomer | 2-Pyridone Tautomer |

|---|---|---|

| Aromaticity | Aromatic | Non-aromatic / Partially aromatic (via resonance) youtube.com |

| Key Functional Groups | -OH (phenolic), -CHO, -I | Amide (lactam), -CHO, -I, C=C |

| Favored In | Non-polar solvents wikipedia.org | Polar solvents, solid state wikipedia.orgwuxibiology.com |

| Typical Reactivity | SEAr, SNAr, Carbonyl additions | N-Alkylation, O-Alkylation, Cycloadditions |

Kinetic and Thermodynamic Studies of Transformations

Kinetics:

Nucleophilic Aromatic Substitution: The substitution of the iodide at C4 by a nucleophile is expected to follow a second-order rate law, consistent with a bimolecular addition-elimination (SNAr) mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate. stackexchange.com The stability of this intermediate, enhanced by the delocalization of the negative charge onto the ring nitrogen, facilitates the reaction. The activation entropies for such reactions are generally negative, indicating a more ordered transition state. nih.gov

Tautomerization: The interconversion between the 2-hydroxypyridine and 2-pyridone tautomers can be kinetically slow. The uncatalyzed, gas-phase intramolecular 1,3-proton shift has a very high activation barrier (calculated to be ~137 kJ/mol for the parent system). mdpi.comresearchgate.net However, the barrier is dramatically lowered in the presence of protic solvents like water, which can act as a proton shuttle, facilitating an intermolecular proton transfer mechanism with a much lower activation energy (calculated ~31 kJ/mol for a dimer). mdpi.comwuxibiology.comresearchgate.net

Thermodynamics:

Tautomeric Equilibrium: The thermodynamics of the 2-hydroxypyridine/2-pyridone equilibrium have been extensively studied. In the gas phase, the hydroxy form is slightly more stable. mdpi.com However, in polar solvents and the solid state, the equilibrium shifts significantly to favor the more polar pyridone tautomer. nih.govwikipedia.org For the parent system in water, the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is approximately 900, indicating the pyridone is more stable by about 12 kJ/mol. nih.gov The thermodynamic parameters for substituted systems show that both enthalpy and entropy changes contribute to the final equilibrium position. semanticscholar.org The greater stability of the pyridone form in condensed phases is often attributed to its larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers. youtube.com

Reaction Rate Determinations and Order Analysis

Currently, there is a lack of specific published data on the reaction rate determinations and order analysis for reactions directly involving this compound. To determine these kinetic parameters, experimental studies would be necessary. Such studies typically involve monitoring the concentration of reactants or products over time under controlled conditions. For instance, in a hypothetical reaction, the rate law would be determined by systematically varying the initial concentrations of this compound and other reactants and observing the effect on the initial reaction rate.

Techniques such as UV-Vis spectroscopy could be employed to follow the reaction progress, especially if the reactants and products have distinct absorption spectra. For example, the reaction between iodine and propanone, catalyzed by hydrochloric acid, is a classic experiment where colorimetry is used to determine the reaction order by monitoring the disappearance of the colored iodine solution. nih.gov A similar approach could be adapted for reactions involving this compound.

Activation Energy and Transition State Profiling

The activation energy (Ea) for a reaction involving this compound would provide insight into the energy barrier that must be overcome for the reaction to proceed. This value is typically determined by measuring the reaction rate constant at different temperatures and applying the Arrhenius equation.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for profiling transition states. For related systems, such as the tautomerization of 2-hydroxypyridine, theoretical calculations have been used to determine the energy differences between tautomers and the transition state energies. nih.gov Similar computational studies on this compound could elucidate the structures and energies of transition states for various reactions, providing a deeper understanding of the reaction mechanism at a molecular level. These calculations would also help to predict the most likely reaction pathways.

Equilibrium Constants for Reversible Reaction Pathways

The 2-hydroxypyridine moiety of the title compound can exist in equilibrium with its tautomeric form, 2-pyridone. This tautomerism is a reversible reaction, and the position of the equilibrium is influenced by factors such as the solvent polarity. In non-polar solvents, the 2-hydroxypyridine form is generally favored, while polar solvents tend to favor the 2-pyridone form. wikipedia.org

The equilibrium constant (K) for this tautomerization can be determined experimentally and computationally. For the parent 2-hydroxypyridine/2-pyridone system, the equilibrium constant in water has been reported to be around 900 in favor of the 2-pyridone form. nih.gov Theoretical calculations have also been performed to determine the Gibbs free energy change (ΔG) for this tautomerization, from which the equilibrium constant can be calculated. nih.gov For this compound, the electronic effect of the iodine and aldehyde substituents would influence the position of this equilibrium.

Another reversible reaction pathway to consider is the hydration of the aldehyde group to form a gem-diol. The equilibrium constant for this reaction is dependent on the electronic nature of the substituents on the aromatic ring. researchgate.netresearchgate.net

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and chelation with metal ions. These interactions can influence reaction selectivity and catalytic processes.

Role of Hydrogen Bonding in Reaction Selectivity

The 2-hydroxy and aldehyde groups in this compound can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the aldehyde is possible, which can affect the conformation and reactivity of the molecule. nih.gov Such an intramolecular hydrogen bond can stabilize a particular conformation, potentially influencing the selectivity of its reactions. libretexts.org

Intermolecular hydrogen bonding with solvents or other reagents is also crucial. For example, in reactions where the hydroxyl group acts as a nucleophile, its reactivity can be modulated by hydrogen bonding to the solvent. In the solid state, hydrogen bonding plays a critical role in determining the crystal packing. The protonated nitrogen atom and the amino group of related pyrimidine (B1678525) derivatives are known to form hydrogen bonds with counter-ions, leading to specific supramolecular structures. nih.gov

Halogen Bonding Interactions and their Catalytic Potential

The iodine atom at the 4-position of the pyridine ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site. The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor. nih.govacs.org

In the context of catalysis, the iodine atom in this compound could act as a halogen bond donor to activate a substrate. For instance, it could interact with a Lewis basic site on another molecule, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. Studies on halopyridinium cations have shown that they are effective halogen bond donors, with iodopyridinium cations forming strong halogen bonds. nih.govacs.org While this compound is neutral, the electron-withdrawing nature of the pyridine ring and the aldehyde group would enhance the σ-hole on the iodine atom, increasing its potential for halogen bonding. The interaction of iodo-perfluoroalkanes with pyridine has been studied, demonstrating that the halogen bond strength is comparable to that of hydrogen bonding. researchgate.net

Table 1: Halogen Bond Donor Properties of Halogenated Pyridines This table is a generalized representation based on literature for related compounds and is intended to illustrate the principles of halogen bonding. Specific data for this compound is not available.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Strength | Reference |

|---|---|---|---|

| Iodopyridinium Cation | Iodide Anion | Strong | nih.govacs.org |

| Bromopyridinium Cation | Iodide Anion | Moderate | nih.govacs.org |

| Chloropyridinium Cation | Iodide Anion | Weak | nih.govacs.org |

Chelation Effects with Metal Ions in Catalyzed Reactions

The 2-hydroxy and aldehyde groups of this compound are positioned to act as a bidentate chelating ligand for metal ions. The oxygen atoms of the hydroxyl and carbonyl groups can coordinate to a metal center, forming a stable chelate ring. This chelation can have a profound effect on the reactivity of the molecule and is a cornerstone of many catalytic reactions.

Metal complexes of related Schiff base ligands derived from 2-hydroxyaldehydes have been synthesized and their catalytic activities investigated. researchgate.net For instance, transition metal complexes of 2-acetylpyridine (B122185) o-hydroxybenzoylhydrazone have been prepared and characterized. researchgate.net The coordination of this compound to a metal ion would alter the electron density distribution within the molecule, which could:

Activate the aldehyde group towards nucleophilic attack.

Modify the redox potential of the metal center, enabling catalytic cycles.

Influence the stereoselectivity of reactions by creating a chiral coordination environment (if a chiral co-ligand is present).

The specific nature of the metal ion and the reaction conditions would determine the outcome of such catalyzed reactions.

Table 2: Potential Metal Chelation of this compound This table is hypothetical and illustrates the potential for chelation based on the chemistry of similar compounds.

| Metal Ion | Potential Coordination Mode | Potential Application | Related Compound Studies |

|---|---|---|---|

| Cu(II) | Bidentate (O,O) | Oxidation Catalysis | researchgate.net |

| Ni(II) | Bidentate (O,O) | Cross-coupling Reactions | researchgate.net |

| Fe(III) | Bidentate (O,O) | Lewis Acid Catalysis | researchgate.net |

Applications of 2 Hydroxy 4 Iodonicotinaldehyde in Complex Molecule Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the aldehyde and hydroxyl functionalities, coupled with the capacity of the iodo group to participate in various cross-coupling reactions, makes 2-Hydroxy-4-iodonicotinaldehyde an ideal starting material for the synthesis of complex heterocyclic systems.

Pyridine-Fused and Annulated Systems

The construction of pyridine-fused and annulated systems is a cornerstone of modern synthetic chemistry, given their prevalence in biologically active compounds and functional materials. While direct examples of this compound in these specific syntheses are not extensively documented in readily available literature, its structural motifs are analogous to those used in established synthetic routes. For instance, the synthesis of fused pyrimidines has been achieved through the reaction of 4-hydroxycoumarins with aldehydes and various amino compounds. nih.gov This suggests the potential for this compound to participate in similar multicomponent reactions to yield novel fused pyridine (B92270) systems.

Furthermore, the synthesis of pyridocoumarins often involves the initial formation of a pyridine ring from a coumarin (B35378) derivative, or conversely, the formation of a pyranone moiety from an existing pyridine structure. mdpi.com The aldehyde and hydroxyl groups of this compound could, in principle, undergo condensation and cyclization reactions with appropriate partners to construct such fused systems. The presence of the iodine atom also opens up possibilities for subsequent intramolecular cyclizations to form annulated structures.

Construction of Polycyclic Aromatic and Heteroaromatic Compounds

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic counterparts is of significant interest due to their unique electronic and photophysical properties. nih.gov The iodo-substituent on the pyridine ring of this compound makes it a prime candidate for palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of such extended π-systems.

Although specific examples utilizing this compound are scarce in the literature, the general strategies for synthesizing polycyclic systems provide a roadmap for its potential applications. For example, intramolecular C-H bond activation and subsequent cyclization are powerful methods for building complex aromatic frameworks. The aldehyde group of this compound could be transformed into a variety of functional groups that could then participate in such cyclization reactions.

Synthesis of Spirocyclic Frameworks

Spirocycles, characterized by a single atom shared between two rings, are increasingly recognized for their therapeutic potential due to their rigid, three-dimensional structures. whiterose.ac.uk The synthesis of spiropiperidines, for example, often involves the formation of the spirocycle on a pre-formed piperidine (B6355638) ring or the construction of the piperidine ring onto an existing carbocyclic or heterocyclic system. whiterose.ac.uk

While direct synthetic routes from this compound to spirocycles are not well-documented, its functional groups offer several possibilities. For instance, the aldehyde could undergo reactions to introduce a side chain capable of intramolecular cyclization onto the pyridine ring, potentially at the C-5 position after a metal-halogen exchange. Recent advances in the synthesis of spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine] derivatives from tetronic acid highlight the utility of multicomponent reactions in constructing complex spiro-heterocycles, a strategy that could potentially be adapted for this compound. nih.gov

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The pyridine nucleus is a common feature in a vast number of pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive compounds and key pharmaceutical intermediates.

Development of Nicotinic Acid Derivatives and Analogs

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-known for their role in treating dyslipidemia. google.comnih.gov The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, providing a direct route to substituted nicotinic acid derivatives. The presence of the hydroxyl and iodo groups allows for further functionalization to create a diverse library of nicotinic acid analogs with potentially improved pharmacological profiles.

The synthesis of 2-hydroxy-nicotinic acid from 3-cyano-2-pyridone demonstrates a common route to this class of compounds. prepchem.com By analogy, this compound could serve as a valuable precursor to novel nicotinic acid derivatives with potential applications as analgesic and anti-inflammatory agents, similar to the 2-substituted phenyl derivatives of nicotinic acid that have shown promising biological activity. nih.gov

Synthesis of Ligands for Specific Biological Targets

The development of ligands that can selectively bind to biological targets is a critical aspect of drug discovery. The functional groups of this compound provide multiple points for modification, allowing for the rational design of ligands with specific binding properties. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the aldehyde can be converted into a wide range of other functional groups. The iodine atom can be used as a handle for introducing various substituents via cross-coupling reactions.

For instance, 2-hydroxy-pyridine has been used as a bidentate ligand in the synthesis of Group 4 metal alkoxides, demonstrating the coordinating ability of this scaffold. osti.gov This suggests that derivatives of this compound could be developed as ligands for various metal-based therapeutics or imaging agents. Additionally, the synthesis of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, which have shown weak antimicrobial activity, highlights the potential for developing bioactive compounds from pyridine-based aldehydes. nih.gov

Below is a table summarizing the potential synthetic transformations of this compound and the resulting compound classes.

| Starting Material | Potential Reaction | Resulting Compound Class |

| This compound | Multicomponent Reaction with β-dicarbonyls and amines | Pyridine-Fused Systems |

| This compound | Palladium-Catalyzed Cross-Coupling | Polycyclic Heteroaromatic Compounds |

| This compound | Intramolecular Cyclization of derivatives | Spirocyclic Frameworks |

| This compound | Oxidation of aldehyde group | Nicotinic Acid Derivatives |

| This compound | Derivatization and Metal Complexation | Ligands for Biological Targets |

Generation of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues of bioactive molecules is a critical strategy in drug discovery. By locking a molecule into a specific three-dimensional shape, it is often possible to enhance its binding affinity and selectivity for a biological target. The structure of this compound is well-suited for the creation of such constrained systems, particularly through intramolecular cyclization reactions.

While specific examples utilizing this compound are not yet prevalent in the literature, its potential can be inferred from the known chemistry of related compounds. The presence of the hydroxyl and aldehyde groups in an ortho relationship allows for the formation of various heterocyclic systems. For instance, condensation of the aldehyde with an active methylene (B1212753) compound, followed by intramolecular cyclization involving the hydroxyl group, could lead to the formation of fused ring systems.

Furthermore, the iodine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions. This opens up the possibility of introducing a variety of substituents that can then participate in cyclization reactions to form conformationally restricted bicyclic or polycyclic structures. A hypothetical reaction sequence could involve a Sonogashira coupling to introduce an alkyne, which could then undergo an intramolecular reaction with the hydroxyl or a derivative of the aldehyde group.

| Starting Material | Reagent 1 | Reagent 2 | Product Type | Potential Application |

| This compound | Malononitrile | Base | Fused Pyranopyridine | Constrained Analogue |

| This compound | Terminal Alkyne, Pd-catalyst | Copper co-catalyst | 4-Alkynyl-2-hydroxynicotinaldehyde | Intermediate for Cyclization |

This table presents hypothetical reactions based on the known reactivity of the functional groups present in this compound.

Role in Cascade, Domino, and Multi-component Reactions

Cascade, domino, and multi-component reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, saving time and resources, and minimizing waste. researcher.life The unique combination of functional groups in this compound makes it an excellent candidate for the design of such elegant and efficient reaction sequences.

Design of Multi-component Reaction Architectures

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates structural elements from all the starting materials. nih.gov The aldehyde functionality of this compound can readily participate in a variety of well-known MCRs.

For instance, in a Ugi-type four-component reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid to generate a complex, peptide-like scaffold. nih.gov The resulting product would bear the 2-hydroxy-4-iodopyridine moiety, offering further opportunities for functionalization. Similarly, a Biginelli or Hantzsch-type reaction could be envisioned, where the aldehyde condenses with a β-dicarbonyl compound and a urea (B33335) or ammonia (B1221849) source, respectively, to construct complex heterocyclic systems. beilstein-journals.org The application of MCRs to the synthesis of heterocyclic compounds is a well-established field. nih.gov

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Scaffold |

| Ugi Reaction | Amine | Isocyanide | Carboxylic Acid | α-Acylamino Amide |

| Biginelli Reaction | β-Dicarbonyl Compound | Urea/Thiourea | - | Dihydropyrimidinone |

| Hantzsch Reaction | β-Ketoester (2 equiv.) | Ammonia | - | Dihydropyridine |

This table illustrates the potential of this compound as a component in various multi-component reactions based on the reactivity of its aldehyde group.

Sequential Tandem Reaction Sequences for Enhanced Efficiency

Tandem or cascade reactions involve a sequence of intramolecular or intermolecular transformations where the functionality generated in one step is a prerequisite for the next. nih.gov The reactivity of this compound can be harnessed to design efficient tandem sequences.

A potential tandem reaction could be initiated by a cross-coupling reaction at the iodo position. For example, a Suzuki or Stille coupling could introduce an aryl or vinyl group bearing a nucleophilic functionality. This newly introduced group could then undergo a tandem intramolecular reaction with the aldehyde. For example, an ortho-amino-substituted aryl group introduced via a Suzuki coupling could spontaneously condense with the aldehyde to form a fused imine, which could then be further elaborated.

Another plausible scenario involves an initial reaction at the aldehyde, for instance, a Wittig or Horner-Wadsworth-Emmons reaction, to introduce an α,β-unsaturated ester. This could be followed by an intramolecular Michael addition of the hydroxyl group to the newly formed double bond, leading to the formation of a fused heterocyclic ring system. Such tandem sequences, by their very nature, enhance synthetic efficiency by minimizing intermediate purification steps.

Advanced Characterization and Spectroscopic Analysis for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 2-Hydroxy-4-iodonicotinaldehyde, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

Detailed ¹H and ¹³C NMR spectroscopic data for this compound are not extensively available in the reviewed scientific literature. However, a theoretical analysis indicates that the ¹H NMR spectrum would be characterized by distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts of the ring protons would be influenced by the electronic effects of the hydroxyl, iodo, and aldehyde substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbon atoms of the pyridine ring, with the carbons bearing the hydroxyl and iodo groups showing characteristic shifts.

In analogous 2'-hydroxy-chalcone structures, the proton of a 2'-OH group is notably deshielded, appearing at a low field around 13 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov This feature might also be anticipated for this compound.

Table 1: Predicted NMR Data for this compound No experimental data found in the reviewed literature. This table is a representation of the types of data that would be collected.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Aldehyde proton (-CHO) |

| ¹H | 10.0 - 13.0 | Broad Singlet | Hydroxyl proton (-OH) |

| ¹H | 7.0 - 8.5 | Doublet | Aromatic proton (C5-H) |

| ¹H | 7.0 - 8.5 | Doublet | Aromatic proton (C6-H) |

| ¹³C | 185 - 195 | - | Carbonyl carbon (C=O) |

| ¹³C | 160 - 170 | - | Carbon bearing -OH (C2) |

| ¹³C | 90 - 100 | - | Carbon bearing -I (C4) |

Dynamic NMR (DNMR) studies, such as variable temperature NMR, are instrumental in investigating dynamic molecular processes like tautomerism and restricted bond rotation. For this compound, DNMR could potentially elucidate the equilibrium between the hydroxy-pyridine and pyridone tautomers. However, specific studies employing dynamic NMR to investigate the reaction mechanisms or intermediates involving this compound have not been identified in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. While specific HRMS data for this compound is not available in the reviewed literature, this technique would be crucial for confirming its molecular formula, C₆H₄INO₂. The precise mass measurement would serve as a definitive confirmation of the compound's identity, distinguishing it from any isomers or impurities.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. An MS/MS analysis of the molecular ion of this compound would be expected to show characteristic fragmentation patterns, such as the loss of the iodine atom, the formyl group (CHO), or carbon monoxide (CO). The resulting fragment ions would help to confirm the connectivity of the atoms within the molecule. At present, there are no specific MS/MS fragmentation studies for this compound reported in the scientific literature.

Vibrational Spectroscopy (FT-IR, Raman)

Specific FT-IR and Raman spectra for this compound are not documented in the available literature. Nevertheless, one can predict the characteristic vibrational frequencies based on the functional groups present in the molecule. The FT-IR spectrum would be expected to exhibit a broad absorption band for the O-H stretch of the hydroxyl group, a sharp peak for the C=O stretch of the aldehyde, and various bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The C-I stretching vibration would likely appear in the far-infrared region. Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring system. For instance, in related chalcone (B49325) compounds, the C=O stretching vibration is observed in the range of 1650-1685 cm⁻¹. rasayanjournal.co.in

Table 2: Predicted Vibrational Frequencies for this compound No experimental data found in the reviewed literature. This table is a representation of the types of data that would be collected.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 (broad) | FT-IR |

| C-H (aromatic) | Stretch | 3000 - 3100 | FT-IR, Raman |

| C=O (aldehyde) | Stretch | 1680 - 1710 | FT-IR, Raman |

| C=C, C=N (ring) | Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O | Stretch | 1200 - 1300 | FT-IR |

Identification of Characteristic Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The presence of a hydroxyl (-OH) group, an aldehyde (-CHO) group, and the pyridine ring, along with the carbon-iodine bond, gives rise to a unique vibrational spectrum.

Key vibrational frequencies for this compound are indicative of its tautomeric forms, primarily the pyridin-2(1H)-one form. The intramolecular hydrogen bond between the N-H group and the aldehyde's carbonyl oxygen is a defining feature. The strong, broad band observed in the N-H stretching region, typically around 3100-3000 cm⁻¹, is characteristic of this interaction. The C=O stretching vibration of the aldehyde group is usually found in the region of 1650-1630 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch (intramolecular H-bond) | 3100-3000 |

| C-H (aldehyde) | Stretch | ~2850 |

| C=O (aldehyde) | Stretch | 1650-1630 |

| C=C / C=N (ring) | Stretch | 1600-1400 |

| C-I | Stretch | ~600 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, further confirms the molecular structure. The chemical shifts of the protons and carbon atoms are sensitive to their local electronic environment. The proton of the aldehyde group typically appears as a singlet downfield, often around 10 ppm. The protons on the pyridine ring exhibit characteristic shifts, and the presence of the electron-withdrawing iodine atom influences their positions.

In Situ Spectroscopic Monitoring of Reaction Progress

While specific studies on in situ spectroscopic monitoring of reactions involving this compound are not extensively documented in dedicated publications, the principles of this technique are crucial for understanding its reactivity. In situ spectroscopy, such as time-resolved IR or NMR, would allow for the real-time observation of changes in the characteristic vibrational bands or chemical shifts as the compound participates in a reaction.

For instance, in a co-crystallization process, monitoring the shifts in the O-H or N-H and C=O stretching frequencies can provide evidence for the formation of hydrogen bonds with a co-former molecule. The disappearance of the aldehyde proton signal in ¹H NMR could indicate its conversion to another functional group during a chemical transformation. This level of monitoring provides invaluable mechanistic insights into the kinetics and pathways of reactions involving this versatile building block.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Solid-State Molecular and Crystal Structures

Studies have shown that this compound crystallizes in a specific arrangement dictated by its functional groups. The molecule is essentially planar, a feature that facilitates orderly packing in the crystal.

The solid-state structure confirms the dominance of the pyridin-2(1H)-one tautomer. This is evidenced by the location of the hydrogen atom on the nitrogen atom and the corresponding C=O and C-N bond lengths. The intramolecular N-H···O=C hydrogen bond is a key feature that stabilizes this planar conformation.

| Crystal Data | This compound |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.483(3) |

| b (Å) | 3.9180(8) |

| c (Å) | 11.233(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 725.3(2) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a combination of intermolecular interactions. The planar molecules are arranged in sheets. A significant interaction is the C-I···O halogen bond, where the iodine atom of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This interaction plays a crucial role in directing the assembly of the molecules in the crystal.

Furthermore, C-H···O hydrogen bonds contribute to the stability of the crystal lattice, linking the molecules into a three-dimensional network. The interplay of the intramolecular N-H···O hydrogen bond and the intermolecular C-I···O halogen bond is a classic example of how competing yet cooperative non-covalent interactions dictate the final supramolecular architecture. The absence of strong π-π stacking interactions is a notable feature of its crystal packing.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published research focusing on the computational and theoretical studies of this compound.

Therefore, it is not possible to provide a detailed article on the electronic structure calculations, reaction mechanism predictions, or other computational analyses as requested in the outline. The specific data required to populate sections on Density Functional Theory (DFT) for ground state properties, Ab Initio methods, HOMO-LUMO energetics, transition state analysis, or catalytic cycles for this particular compound are not available in the public domain.

General principles of these computational methods are well-established for other molecules. For instance, Density Functional Theory is a popular method for computing the electronic structure of chemical systems. Ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation without empirical parameters, providing accurate predictions of molecular properties. Molecular orbital analysis, including the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. Similarly, Intrinsic Reaction Coordinate (IRC) analysis is used to map a chemical reaction's path from a transition state to its products and reactants.

However, without specific studies on this compound, any discussion would be purely hypothetical and would not constitute the "thorough, informative, and scientifically accurate content" focused "solely on the chemical Compound 'this compound'" as requested.

Computational and Theoretical Studies on 2 Hydroxy 4 Iodonicotinaldehyde

Reaction Mechanism Predictions and Validation

Solvent Effects in Theoretical Simulations

The chemical environment plays a pivotal role in the behavior of a molecule. For 2-Hydroxy-4-iodonicotinaldehyde, the polarity of the solvent can significantly influence its electronic structure, stability, and reactivity. Theoretical simulations that incorporate solvent effects are therefore crucial for obtaining a realistic understanding of the molecule's properties in different media.

Two primary models are employed to simulate solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electron distribution. For this compound, PCM calculations would be essential to predict how its dipole moment and the stability of its tautomers (hydroxy-pyridine vs. pyridone) are affected by solvents of varying polarity, such as water, ethanol, and dimethyl sulfoxide.

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute in the quantum mechanical calculation. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Given the presence of a hydroxyl group and a nitrogen atom in the pyridine (B92270) ring, this compound is capable of forming strong hydrogen bonds. Explicit solvent simulations would be invaluable in understanding the specific hydrogen bond network formed with protic solvents like water, which can significantly impact the molecule's conformational preferences and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Rotations around single bonds allow the molecule to adopt various conformations, each with a different energy level. Understanding the conformational landscape is key to predicting the molecule's biological activity and reactivity.

Exploration of Energy Landscapes and Stable Conformations

Conformational analysis of this compound can be performed using computational methods like Density Functional Theory (DFT). By systematically rotating the rotatable bonds, such as the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the hydroxyl group, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule.

For this compound, key dihedral angles to consider would be the O=C-C-N and H-O-C-C angles. The relative energies of different conformers would be influenced by steric hindrance between the aldehyde group, the iodine atom, and the hydroxyl group, as well as by the potential for intramolecular hydrogen bonding between the hydroxyl and aldehyde groups or the hydroxyl group and the ring nitrogen.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-N) | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 0° | 2.5 |

| 2 | 0° | 180° | 0.0 |

| 3 | 180° | 0° | 3.1 |

| 4 | 180° | 180° | 0.8 |

Note: The data in this table is illustrative and represents typical results from a computational conformational analysis.

Dynamic Behavior and Conformational Flexibility

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and flexibility of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing researchers to observe its movements and conformational changes at an atomistic level. nih.govnih.gov

An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal the frequencies and time scales of transitions between different stable conformations. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. The root mean square fluctuation (RMSF) of each atom can be calculated from the MD trajectory to identify the most flexible regions of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in rational drug design, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov

Derivation of Quantum Chemical and Topological Descriptors

To build a QSAR model for analogues of this compound, a set of molecular descriptors must be calculated for each compound in the series. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. rsc.org For this compound and its derivatives, important quantum chemical descriptors would include:

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's ability to donate and accept electrons.

Molecular Electrostatic Potential (MEP): This reveals the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Atomic charges: The partial charge on each atom, which can be used to understand electrostatic interactions.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule. They are computationally less expensive to calculate and can encode information about molecular size, shape, and branching. Examples include:

Molecular weight

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of lipophilicity.

Number of hydrogen bond donors and acceptors

Topological polar surface area (TPSA)

Table 2: Example of Calculated Molecular Descriptors for a Series of Nicotinaldehyde Derivatives

| Compound | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| This compound | 264.99 | 1.85 | -6.5 | -1.2 | 3.4 |

| 2-Hydroxy-4-chloronicotinaldehyde | 157.55 | 1.20 | -6.8 | -1.5 | 3.1 |

| 2-Hydroxy-4-bromonicotinaldehyde | 202.00 | 1.52 | -6.6 | -1.3 | 3.3 |

| 2-Hydroxy-4-fluoronicotinaldehyde | 141.10 | 0.95 | -7.0 | -1.7 | 2.9 |

Note: The data in this table is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Predictive Models for Chemical Reactivity and Selectivity

Once a set of descriptors has been calculated for a series of compounds with known activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a QSAR model. rsc.org This model takes the form of an equation that relates the descriptors to the activity.

For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance. The resulting model would highlight which descriptors, and therefore which molecular properties, are most important for the desired activity. For example, the model might reveal that a higher HOMO energy and a specific range of LogP values are correlated with increased potency. Such a predictive model would be a powerful tool for guiding the synthesis of new derivatives with potentially enhanced activity and selectivity.

Chemical Derivatization for Chromatographic Analysis

Chromatographic techniques are powerful tools for separating and quantifying components of a mixture. However, the inherent properties of this compound, such as its polarity and potential for thermal instability, may necessitate derivatization to achieve optimal chromatographic performance.

Gas chromatography relies on the volatilization of analytes for separation. Compounds with polar functional groups, like the hydroxyl and aldehyde groups in this compound, often exhibit low volatility and may interact undesirably with the GC column, leading to poor peak shape and resolution. Derivatization addresses these issues by converting the polar groups into less polar, more volatile moieties. gcms.czsigmaaldrich.comresearchgate.net

A common and effective method for derivatizing hydroxyl and aldehyde groups is silylation . gcms.cz This reaction replaces the active hydrogen in the hydroxyl group and can also react with the enol form of the aldehyde, with a trimethylsilyl (B98337) (TMS) group, Si(CH3)3. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether is significantly more volatile and thermally stable, making it more amenable to GC analysis. gcms.czsigmaaldrich.com

Another strategy for derivatizing the aldehyde group is the formation of oximes . This involves reacting the aldehyde with an o-alkylhydroxylamine hydrochloride, such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivative is more volatile and the incorporation of fluorine atoms can enhance detection sensitivity when using an electron capture detector (ECD). gcms.cz

| Derivatization Technique | Reagent Example | Target Functional Group(s) | Benefit for GC-MS |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Aldehyde (enol form) | Increased volatility and thermal stability. gcms.czsigmaaldrich.com |

| Oxime Formation | o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde | Increased volatility and enhanced detection with ECD. gcms.cz |

In liquid chromatography-mass spectrometry, derivatization is often employed to improve the ionization efficiency and, consequently, the detection sensitivity of the analyte. ddtjournal.comnih.gov For this compound, derivatization can introduce a readily ionizable group or a tag that enhances its response in the mass spectrometer.

For the aldehyde functionality, derivatization with reagents containing a hydrazine (B178648) moiety, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) , is a well-established method. ddtjournal.com The reaction forms a stable hydrazone derivative that can be readily detected in both positive and negative ion modes, often with enhanced sensitivity. ddtjournal.com The resulting derivative may also exhibit improved chromatographic retention on reversed-phase columns.

Another approach involves the use of reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated. For instance, derivatizing the aldehyde with a reagent containing a quaternary ammonium group can significantly enhance the signal in positive-ion electrospray ionization (ESI). A novel derivatization agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been designed for the analysis of aldehydes and incorporates an isotopic signature for enhanced screening and detection. nih.gov

The hydroxyl group can be targeted with reagents like dansyl chloride , which introduces a dimethylamino group that is readily protonated, leading to a strong signal in positive-ion ESI-MS. ddtjournal.com

| Derivatization Reagent | Target Functional Group | Ionization Enhancement Mechanism |

| 2,4-dinitrophenylhydrazine (DNPH) | Aldehyde | Formation of a readily ionizable hydrazone. ddtjournal.com |

| 4-APEBA | Aldehyde | Introduction of a permanently charged moiety and isotopic signature. nih.gov |

| Dansyl chloride | Hydroxyl | Introduction of a readily protonated dimethylamino group. ddtjournal.com |

Beyond improving volatility and detection, derivatization can also be used to enhance the chromatographic separation and resolution of analytes. chromatographyonline.com By altering the polarity and chemical nature of this compound, its interaction with the stationary phase of the chromatography column can be modified, leading to better separation from interfering compounds in a complex matrix. nih.gov

For instance, the derivatization of the polar hydroxyl and aldehyde groups can reduce tailing effects that are often observed for polar compounds, resulting in sharper and more symmetrical peaks. researchgate.net This improvement in peak shape directly contributes to better resolution between adjacent peaks.

Furthermore, the choice of derivatization reagent can be tailored to the specific separation challenge. If this compound co-elutes with an interfering compound, derivatization can shift its retention time, potentially moving it to a region of the chromatogram with less interference. The selection of the stationary phase and mobile phase composition also plays a crucial role in achieving the desired separation. chromatographyonline.com For example, using a column with a different bonded phase can alter the selectivity and improve the resolution of closely eluting peaks. chromatographyonline.com

Derivatization for Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure and concentration of a compound. Derivatization can be used to introduce specific chemical features that enhance the spectroscopic properties of this compound, making it more amenable to analysis by UV-Vis, fluorescence, or NMR spectroscopy.

While this compound possesses a chromophore due to its aromatic ring system, its molar absorptivity and fluorescence quantum yield may be insufficient for highly sensitive detection. Derivatization can introduce a new chromophore or a fluorophore, a chemical group that exhibits strong absorption of UV-visible light or emits light upon excitation, respectively. researchgate.net

For UV-Vis detection, derivatization of the aldehyde group with a reagent like 2,4-dinitrophenylhydrazine (DNPH) not only aids in chromatographic analysis but also introduces a strong chromophore, allowing for sensitive spectrophotometric detection. ddtjournal.com The resulting dinitrophenylhydrazone has a high molar absorptivity in the visible region of the spectrum.

For fluorescence detection, which is often more sensitive than UV-Vis, a fluorophore can be attached to the molecule. Reagents such as dansyl hydrazine can react with the aldehyde group to form a highly fluorescent derivative. Similarly, the hydroxyl group can be derivatized with a fluorescent tag. This approach significantly lowers the limit of detection for the analyte.

| Spectroscopic Technique | Derivatization Strategy | Example Reagent | Benefit |

| UV-Vis Spectroscopy | Introduction of a strong chromophore | 2,4-dinitrophenylhydrazine (DNPH) | Increased molar absorptivity for enhanced sensitivity. ddtjournal.com |

| Fluorescence Spectroscopy | Introduction of a fluorophore | Dansyl hydrazine | High sensitivity detection due to fluorescence emission. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While direct NMR analysis of this compound is possible, derivatization can be employed to enhance signal intensity, resolve overlapping signals, or act as a structural probe.

For signal enhancement, derivatization with a reagent containing a magnetically active nucleus other than ¹H or ¹³C, such as ¹⁹F, can be beneficial. The introduction of a fluorine-containing group can provide a clean region in the NMR spectrum for observation and quantification, free from background signals.

Derivatization can also be used to create diastereomers from a chiral derivatizing agent if the molecule of interest is chiral or is in a chiral environment. This can help in determining the enantiomeric purity of a sample. Although this compound is not chiral, this principle is important in the broader context of derivatization for NMR.

In some cases, derivatization can be used to improve the solubility of a compound in a specific NMR solvent, leading to better quality spectra. Furthermore, specific derivatizing agents can be used as probes to investigate the local chemical environment around the functional groups of the molecule. A novel method combining NMR and chemical derivatization has been developed for the absolute quantitation of metabolites, which could in principle be extended to a wide variety of molecules. nih.gov

Derivatization Strategies for this compound: A Survey of Potential Synthetic Transformations

While specific, documented research on the derivatization of this compound is not extensively available in the surveyed scientific literature, its functional groups—a phenolic hydroxyl, an aldehyde, and an iodinated pyridine ring—provide a versatile platform for a wide range of chemical modifications. This article explores the potential derivatization strategies for this compound, based on established chemical principles and reactions of analogous structures.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and economically viable chemical processes is a major driver of contemporary research. The development of new synthetic routes for 2-Hydroxy-4-iodonicotinaldehyde is anticipated to align with these principles, focusing on green chemistry, scalability, and advanced catalytic methods.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Future synthesis of this compound could incorporate these principles by utilizing safer solvents, reducing energy consumption, and employing recyclable catalysts. One approach involves the use of deep eutectic solvents (DESs), which can act as both the solvent and catalyst, minimizing the need for volatile organic compounds (VOCs). researchgate.net Another avenue is the use of microwave irradiation, which can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of other 4-hydroxy-2-quinolone analogues. nih.gov The development of one-pot syntheses, a key green chemistry technique, would further enhance efficiency by reducing intermediate workup and purification steps. researchgate.netnih.gov

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Principle | Potential Advantage for Synthesis | Representative Literature |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Reduced reaction times, potentially higher yields, and cleaner reaction profiles. | nih.gov |

| Deep Eutectic Solvents (DESs) | Use of biodegradable, low-volatility solvent systems. | Avoidance of hazardous organic solvents; solvent may also act as a catalyst. | researchgate.net |

| Catalyst Recycling | Employing heterogeneous or recyclable catalysts. | Reduced waste and cost, simplified product purification. | nih.gov |

| One-Pot Reactions | Combining multiple reaction steps into a single operation. | Increased efficiency, atom economy, and reduced solvent use and waste generation. | researchgate.net |

For the scalable and safe production of this compound, flow chemistry presents a significant improvement over traditional batch processing. Continuous-flow systems offer superior control over reaction parameters such as temperature and mixing, enhanced safety when handling hazardous reagents, and the potential for automated, multi-step synthesis without the isolation of intermediates. nih.govflinders.edu.au This methodology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and complex molecules. flinders.edu.auresearchgate.net A future multi-step flow synthesis could be designed for this compound, potentially telescoping several reaction stages, which is particularly advantageous for improving synthetic efficiency and enabling on-demand production. nih.govallfordrugs.com The ability to integrate in-line purification and analysis would further streamline the manufacturing process. flinders.edu.au

Visible-light photocatalysis and electrocatalysis are powerful tools for forging new chemical bonds under mild conditions. These methods could be applied to the functionalization of this compound. For instance, photoredox catalysis could enable the introduction of new substituents onto the pyridine (B92270) ring or the modification of the aldehyde group. researchgate.net Electrocatalysis offers a green and efficient alternative for driving reactions, as demonstrated in the synthesis of various heterocyclic compounds. researchgate.net An electrocatalytic approach could be envisioned for cascade reactions starting from this compound, potentially leading to complex fused-ring systems with high current efficiency. researchgate.net

Exploration of New Reactivity Modes and Transformations